3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole
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Overview
Description
3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-1H-indole is a complex organic compound with the molecular formula C22H24N4. It is a derivative of indole, a heterocyclic aromatic organic compound that is widely studied for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-1H-indole typically involves the reaction of indole derivatives with piperazine. One common method involves the nucleophilic substitution reaction where the indole derivative reacts with a piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Electrophiles like halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-methylamine derivatives .
Scientific Research Applications
3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
3,3’-Diindolylmethane: A metabolite of indole-3-carbinol with potential anticancer effects.
Uniqueness
3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-1H-indole is unique due to its dual indole structure linked by a piperazine ring, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets compared to simpler indole derivatives .
Properties
Molecular Formula |
C22H24N4 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-[[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C22H24N4/c1-3-7-21-19(5-1)17(13-23-21)15-25-9-11-26(12-10-25)16-18-14-24-22-8-4-2-6-20(18)22/h1-8,13-14,23-24H,9-12,15-16H2 |
InChI Key |
WSJVQTJWVHONKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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